molecular formula C15H21N5 B2488434 1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-(3-methylphenyl)piperazine CAS No. 2326190-01-4

1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-(3-methylphenyl)piperazine

Cat. No.: B2488434
CAS No.: 2326190-01-4
M. Wt: 271.368
InChI Key: MCLAKLCKGAKEEI-UHFFFAOYSA-N
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Description

1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-(3-methylphenyl)piperazine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 1-methyl-1H-1,2,4-triazole moiety and a 3-methylphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-(3-methylphenyl)piperazine typically involves the following steps:

    Formation of the 1-methyl-1H-1,2,4-triazole moiety: This can be achieved by reacting 1-methyl-1H-1,2,4-triazole with appropriate reagents under controlled conditions.

    Attachment of the triazole moiety to the piperazine ring: This step involves the reaction of the triazole derivative with a piperazine compound, often using a coupling agent to facilitate the reaction.

    Introduction of the 3-methylphenyl group: This can be done through a substitution reaction where the piperazine ring is functionalized with the 3-methylphenyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-(3-methylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-(3-methylphenyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-(3-methylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-1,2,4-triazole: A simpler triazole derivative with similar chemical properties.

    4-(3-methylphenyl)piperazine: A piperazine derivative with a similar aromatic substitution pattern.

    1-[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]-4-(3-methylphenyl)piperazine: An isomer with the triazole moiety attached at a different position.

Uniqueness

1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-(3-methylphenyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(3-methylphenyl)-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5/c1-13-4-3-5-14(10-13)20-8-6-19(7-9-20)11-15-16-12-17-18(15)2/h3-5,10,12H,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLAKLCKGAKEEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)CC3=NC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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